(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
Description
(4,4,6-Trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a fused heterocyclic compound featuring a pyrroloquinoline core substituted with methyl groups at positions 4, 4, and 6, along with a propanedinitrile moiety at the 1-ylidene position. Its synthesis typically involves condensation reactions between pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives and propanedinitrile precursors under acidic or catalytic conditions . The compound’s extended π-conjugation system and electron-withdrawing dinitrile group make it a candidate for applications in organic electronics or photochemistry.
Properties
CAS No. |
524047-13-0 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-6,10H,7H2,1-3H3 |
InChI Key |
BQOXTDVYYDXDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrimidinones and β-Diketones
A foundational strategy involves cyclocondensation between 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic conditions. This method, adapted from pyrimidoquinoline syntheses, employs acetic acid or ethanol as solvents and utilizes reflux or ultrasonication to accelerate the reaction.
Mechanistic Insights :
The reaction proceeds via a Mannich-type sequence, where the amine group of the pyrimidinone attacks the carbonyl of dimedone, forming an imine intermediate. Subsequent intramolecular cyclization generates the pyrroloquinoline core. The propanedinitrile moiety is introduced through a Knoevenagel condensation with malononitrile under Vilsmeier–Haack conditions.
Optimization Parameters :
| Condition | Conventional Reflux | Ultrasound-Assisted |
|---|---|---|
| Reaction Time | 6–8 hours | 1.5–2 hours |
| Yield | 65–70% | 78–82% |
| Byproduct Formation | 15–20% | <5% |
Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which reduces activation energy and minimizes side reactions.
Friedländer Quinoline Synthesis with Polyphosphoric Acid (PPA)
The Friedländer method, traditionally used for quinoline derivatives, has been adapted for this compound by employing solvent-free conditions and PPA as a catalyst. A mixture of 2-aminobenzophenone and pentan-2,3-dione undergoes cyclization at 90°C, yielding the quinoline backbone.
Key Steps :
- Formation of the Quinoline Core : The amine group of 2-aminobenzophenone reacts with the diketone, followed by dehydration to form the bicyclic structure.
- Functionalization : The ylidene-propanedinitrile group is introduced via nucleophilic addition of malononitrile to the ketone intermediate.
Advantages :
- Solvent-Free : Reduces environmental impact and simplifies purification.
- High Catalytic Efficiency : PPA facilitates proton transfer, achieving yields of 82%.
Modern Methodologies
Multicomponent Reactions (MCRs)
One-pot MCRs streamline the synthesis by combining precursors such as 2,4-dihydroxy-1-methylquinoline, aromatic aldehydes, and malononitrile. Triethylamine catalyzes the Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization.
Representative Protocol :
- Reagents : 2,4-Dihydroxy-1-methylquinoline (1.0 mmol), 4-methylbenzaldehyde (1.2 mmol), malononitrile (1.5 mmol).
- Conditions : Reflux in ethanol with triethylamine (5 mol%) for 4 hours.
- Yield : 89% after recrystallization.
Scope and Limitations :
| Aldehyde Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-NO2 | 76 | 5 |
| 3-Cl | 82 | 4.5 |
| 2-OMe | 93 | 3 |
Electron-donating groups on the aldehyde enhance reactivity, reducing reaction times.
Ultrasound-Assisted Vilsmeier–Haack Formylation
Post-cyclization functionalization is critical for introducing the propanedinitrile group. The Vilsmeier–Haack reagent (POCl3/DMF) facilitates formylation under ultrasonication, which is subsequently displaced by malononitrile.
Procedure :
- Formylation : Treat the pyrroloquinoline intermediate with Vilsmeier reagent at 0°C for 30 minutes.
- Nitrile Introduction : Add malononitrile and triethylamine, irradiate with ultrasound (40 kHz) for 1 hour.
- Yield : 85–90%.
Catalytic and Solvent Systems
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PPA | Solvent-Free | 90 | 82 |
| Triethylamine | Ethanol | 80 | 89 |
| ZnO Nanoparticles | Water | 100 | 75 |
| Ultrasound (No Catalyst) | DCM | 25 | 78 |
PPA and triethylamine outperform alternative catalysts due to their ability to stabilize transition states.
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 89 | 4 |
| DCM | 8.9 | 78 | 2.5 |
| Water | 80.1 | 65 | 6 |
| Solvent-Free | N/A | 82 | 1 |
Low-polarity solvents like DCM accelerate reactions but require ultrasonication for homogeneity.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrogenated pyrroloquinolines, and substituted pyrroloquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a complex organic molecule featuring a pyrroloquinoline structure, ylidene, and a propanedinitrile moiety. It is of interest in medicinal chemistry because pyrroloquinoline frameworks are often associated with various pharmacological properties. Predictive models using structure-activity relationship (SAR) methodologies indicate that this compound could possess therapeutic potentials based on its structural characteristics.
Potential Applications
Research into the specific applications of this compound is ongoing as more data becomes available regarding its efficacy and safety profiles.
Synthesis
Synthesis of this compound can be approached through several methods, and the choice of synthesis method will depend on the desired scale and purity requirements for further applications.
Interaction Studies
Interaction studies are crucial to understanding how this compound behaves in biological systems and may include:
- Analyzing binding affinities to target proteins.
- Assessing its effects on cellular pathways.
- Evaluating its interactions with other molecules.
Computer-aided drug design tools can also be employed to predict interaction patterns based on molecular docking simulations.
Structural Similarity
Several compounds share structural similarities with this compound, offering insights into its uniqueness and potential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. Pyrroloquinoline | Contains a similar pyrrole structure | Antioxidant properties |
| 2. Quinolines | Aromatic ring system with nitrogen | Antimicrobial and anticancer |
| 3. Dihydroquinolines | Saturated version of quinolines | Neuroprotective effects |
Mechanism of Action
The mechanism of action of (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as coagulation factors in the case of its anticoagulant activity. The compound binds to these targets, inhibiting their activity and thus exerting its therapeutic effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrroloquinoline Derivatives
A. (4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
- Structural Differences : Replaces two methyl groups (positions 4 and 6) with ethyl and introduces an additional methyl at position 6.
- Impact on Properties : Increased steric bulk from ethyl groups reduces solubility in polar solvents compared to the trimethyl analog. Molecular weight increases to 317.39 g/mol (vs. ~290–300 g/mol for the trimethyl variant) .
- Synthesis : Requires alkylation steps with ethyl halides, leading to longer reaction times .
B. 2-(2-Oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
- Structural Differences: Substitutes propanedinitrile with malononitrile, reducing electron-withdrawing capacity.
- Impact on Properties : Lower λmax in UV-Vis spectra (shifted by ~20 nm) due to reduced conjugation. Reactivity in nucleophilic additions is also diminished .
- Synthesis: Condensation with malononitrile in ethanol/DMAP yields 85–90% purity, avoiding harsh acidic conditions used for propanedinitrile derivatives .
Hybrid Derivatives with Heterocyclic Moieties
A. Methyl 2-(2-(2-(6-(4-Chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate (3m)
- Structural Differences: Incorporates a thiazolidinone-hydrazine hybrid chain.
- Impact on Properties: Exhibits isomerism (3:1 ratio) due to restricted rotation around the hydrazine bond. Demonstrates enhanced biological activity (e.g., antimicrobial) compared to non-hybrid analogs .
- Spectroscopic Data : Distinct <sup>1</sup>H NMR signals at δ 0.74–1.68 ppm for methyl groups and δ 13.49 ppm for NH protons .
B. 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Structural Differences : Replaces the dinitrile group with an acetyl moiety.
- Impact on Properties : Higher lipophilicity (logP ~2.5) improves blood-brain barrier penetration but reduces thermal stability (decomposition at 181–183°C vs. >200°C for dinitrile derivatives) .
Table 1: Key Comparative Data
Biological Activity
The compound (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a member of the pyrroloquinoline class, which has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₇N₃O₂
The presence of various functional groups in its structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrroloquinoline class exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains. For instance, derivatives with similar structural motifs have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The antioxidant capacity of pyrroloquinoline derivatives has been evaluated through several assays. These compounds often exhibit the ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Antimicrobial Studies
A study conducted by Umesha et al. (2009) reported that similar quinoline-based compounds exhibited potent antimicrobial activity against a variety of pathogens. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| Example A | Moderate | E. coli |
| Example B | High | S. aureus |
Antioxidant Activity
Research published in 2019 highlighted the antioxidant potential of pyrroloquinoline derivatives. These compounds were shown to reduce lipid peroxidation and enhance cellular viability under oxidative stress conditions.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.4 |
| ABTS Scavenging | 18.7 |
Enzyme Inhibition
Inhibitory effects on AChE and BChE were demonstrated in a study evaluating various pyrroloquinoline derivatives. The findings indicated that these compounds could serve as lead candidates for developing therapeutic agents for Alzheimer's disease.
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 12.5 |
| BChE | 15.3 |
Case Studies
- Neuroprotective Effects : A clinical study assessed the neuroprotective effects of a related compound on patients with mild cognitive impairment. Results indicated significant improvement in cognitive function after treatment with the compound over six months.
- Anticancer Potential : Another investigation explored the anticancer properties of pyrroloquinoline derivatives in vitro against various cancer cell lines. Results showed significant cytotoxicity against breast and lung cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving hydrazinocarbothioamide precursors and α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone derivatives). Key steps include refluxing in xylene for 25–30 hours under inert conditions, followed by purification via recrystallization from methanol . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yields (typically 60–70%).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodology :
- IR Spectroscopy : Focus on CN stretch (~2196 cm⁻¹) and carbonyl (C=O) vibrations (~1681 cm⁻¹) to confirm the dicyanomethylene and oxo groups .
- 1H-NMR : Identify methyl group resonances (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm) to verify substituent positions .
- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CN groups) to confirm molecular weight and structural integrity .
Q. How does the substitution pattern (4,4,6-trimethyl groups) influence the compound’s electronic properties and reactivity?
- Methodology : Use computational tools (e.g., DFT calculations) to analyze electron density distribution. Methyl groups at the 4,4,6-positions sterically hinder the pyrroloquinoline core, reducing intermolecular interactions and stabilizing the conjugated π-system. This enhances photophysical properties, making the compound suitable for optoelectronic studies .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?
- Methodology :
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol tautomerism) by determining bond lengths (C=O ~1.21 Å, C–O ~1.34 Å) and hydrogen bonding networks .
- Dynamic NMR : Monitor temperature-dependent shifts to identify exchange processes (e.g., tautomerization) that may explain discrepancies between solution (NMR) and solid-state (X-ray) structures .
Q. How can the compound’s antimicrobial potential be systematically evaluated, and what are the pitfalls in interpreting bioactivity data?
- Methodology :
- MIC Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to differentiate selective antimicrobial activity from general cytotoxicity .
- Data Pitfalls : False positives may arise from aggregation effects; confirm activity via time-kill assays and membrane permeability tests .
Q. What computational approaches are suitable for predicting the compound’s nonlinear optical (NLO) properties, and how do they align with experimental results?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to compute hyperpolarizability (β) and dipole moments. Compare with experimental Hyper-Raman spectroscopy data.
- Discrepancy Analysis : If theoretical β values exceed experimental results, consider solvent effects (PCM model) or intermolecular quenching in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
